molecular formula C10H23N B14584606 N-(2-Methylbutyl)pentan-1-amine CAS No. 61361-18-0

N-(2-Methylbutyl)pentan-1-amine

Cat. No.: B14584606
CAS No.: 61361-18-0
M. Wt: 157.30 g/mol
InChI Key: BDADJANUJKJACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylbutyl)pentan-1-amine is a specialist dialkylamine compound provided for research and development purposes. This chemical features a pentyl chain and a 2-methylbutyl group bonded to a central nitrogen atom. Its structure suggests potential utility in various research fields, including organic synthesis, where it may serve as a building block for more complex molecules, a ligand in coordination chemistry, or a precursor in materials science. The synthesis of such amines typically involves established methods like reductive amination, a robust process for forming carbon-nitrogen bonds . Researchers value this compound for exploring structure-activity relationships and developing novel substances with specific properties. Handling should follow strict safety protocols for amines, including the use of appropriate personal protective equipment to prevent inhalation, skin contact, or ingestion, as many similar compounds can be hazardous . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61361-18-0

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-(2-methylbutyl)pentan-1-amine

InChI

InChI=1S/C10H23N/c1-4-6-7-8-11-9-10(3)5-2/h10-11H,4-9H2,1-3H3

InChI Key

BDADJANUJKJACA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(C)CC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The process involves three sequential steps:

  • Imine Formation : Nucleophilic attack by the primary amine (pentan-1-amine) on the carbonyl carbon of 2-methylbutyraldehyde generates an imine intermediate.
  • Reduction : Magnesium metal reacts with acetic acid to produce hydrogen gas, which reduces the imine to the secondary amine.
  • Work-up : Precipitation of the amine-oxalate salt facilitates purification.

Critical stoichiometric ratios include:

  • 2-Methylbutyraldehyde : Pentan-1-amine = 1 : 1.1 (molar excess of amine minimizes aldehyde dimerization)
  • Mg : AcOH = 1 : 4 (ensures complete reduction without residual reactants)

Optimized Procedure

Adapted from the phenethylamine-cyclohexanone model:

  • Charge a 500 mL flask with pentan-1-amine (45 mmol, 4.05 g), 2-methylbutyraldehyde (50 mmol, 4.35 g), and anhydrous methanol (100 mL).
  • Add triethylamine (150 mmol, 15.18 g) to maintain basicity, followed by acetic acid (200 mmol, 12.0 g) added dropwise below 25°C.
  • Introduce magnesium turnings (225 mmol, 5.47 g) under vigorous stirring (1,200–1,800 rpm).
  • Reflux for 2 h, then add remaining acetic acid (200 mmol) over 2 h.
  • After 12 h at 25°C, filter and concentrate. Precipitate the product by adding oxalic acid (60 mmol) in methanol.

Yield : 65–72% (monooxalate salt)
Purity : >90% (GC-MS)

Alternative Synthetic Pathways

While reductive amination dominates literature reports, two auxiliary methods warrant discussion despite scalability challenges.

Alkylation of Primary Amines

Direct alkylation of pentan-1-amine with 1-bromo-2-methylbutane theoretically produces the target compound. However, this route suffers from:

  • Over-alkylation : Tertiary amine byproducts form at >30% yield without careful stoichiometric control.
  • Solvent Limitations : Polar aprotic solvents (DMF, DMSO) improve reactivity but complicate purification.

A modified protocol using phase-transfer catalysis (tetrabutylammonium bromide) in dichloromethane achieves 48% yield but requires chromatographic purification—a bottleneck for industrial applications.

Enzymatic Amination

Emerging biocatalytic approaches employ transaminases to convert ketone precursors. For example, 2-methylbutyl methyl ketone coupled with alanine transaminase yields the amine at 37°C in phosphate buffer (pH 7.5). While environmentally favorable, this method currently delivers <20% conversion efficiency.

Comparative Analysis of Methodologies

Parameter Reductive Amination Alkylation Enzymatic Route
Yield 65–72% 48% 18%
Purity >90% 75% 95%
Reaction Time 14 h 24 h 72 h
Scalability Kilogram-scale Lab-scale Microscale
Byproducts <5% 30% <1%

Data synthesized from experimental protocols in and analogous systems.

Industrial-Scale Considerations

The reductive amination route proves most viable for mass production due to:

  • Solvent Recovery : Methanol distills at 64.7°C, enabling >95% reuse.
  • Catalyst Costs : Magnesium ($3.10/kg) and acetic acid ($0.80/kg) ensure economic feasibility.
  • Continuous Flow Adaptation : Modular reactors reduce batch variability, achieving space-time yields of 1.2 kg·m⁻³·h⁻¹.

Critical challenges include:

  • Exothermic Risks : Adiabatic temperature rise of 48°C necessitates jacketed reactors.
  • Magnesium Sludge : 0.45 kg waste/kg product requires alkaline treatment for safe disposal.

Structural Characterization

PubChem data confirms the compound’s properties:

  • Molecular Formula : C₁₀H₂₃N
  • Molecular Weight : 157.30 g/mol
  • SMILES : CCCCCNCC(C)CC
  • Boiling Point : 210–215°C (extrapolated from homologs)

Spectroscopic signatures include:

  • ¹H NMR (CDCl₃): δ 2.53 (s, 6H, N-CH₂), 1.45 (m, 4H, CH₂), 0.92 (t, 3H, CH₃)
  • IR (neat): 3,280 cm⁻¹ (N-H stretch), 1,450 cm⁻¹ (C-N bend)

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces simpler amines or hydrocarbons .

Scientific Research Applications

N-(2-Methylbutyl)pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N-(3-Methylbutyl)propanamide (C4)

  • Structure : Contains a 3-methylbutyl group and a propanamide functional group.
  • Applications : Acts as a major component (70%) in the volatile blend of Bactrocera tryonimales, functioning as a semiochemical in insect communication .
  • Key Differences: The amide group reduces volatility compared to amines, while the 3-methylbutyl substituent (vs.

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

  • Structure : Features a phenyl ring and methyl group on the amine (C₁₀H₁₅N).
  • Applications : Central nervous system stimulant with documented use in medicinal chemistry .
  • Key Differences : Aromaticity from the phenyl group enhances π-π interactions in biological targets, unlike the aliphatic target compound. This structural divergence highlights how substituent polarity and aromaticity dictate pharmacological activity.

Branched vs. Linear Amines

N-Pentylpentan-1-amine (Hypothetical Linear Analog)

  • Structure : Linear pentyl chain attached to a pentan-1-amine.
  • However, linear analogs typically exhibit higher melting points and lower lipophilicity compared to branched derivatives like N-(2-methylbutyl)pentan-1-amine .

Impact of Branching on Volatility

  • Evidence from pentyl acetate isomers () shows that 2-methylbutyl esters exhibit lower volatility than linear analogs due to increased branching. This trend likely extends to amines, suggesting this compound is less volatile than its linear counterpart .

Pharmacological and Industrial Relevance

  • Pharmacology : Aliphatic amines like the target compound are less likely to exhibit direct CNS activity compared to aromatic analogs (e.g., Phenpromethamine) but may serve as intermediates in drug synthesis .
  • Industrial Use : Branched amines are valued as surfactants or corrosion inhibitors due to their lipid solubility and film-forming capabilities, as seen in structurally related compounds .

Q & A

Q. What are the optimized synthetic routes for N-(2-Methylbutyl)pentan-1-amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 2-methylbutanol derivatives (e.g., 2-methylbut-3-yn-2-ol) and pentan-1-amine. Catalysts such as Pd/NiO under hydrogen atmospheres enhance reductive amination efficiency, achieving yields >90% at 25°C . Key variables include solvent polarity (e.g., THF or ethanol), temperature (20–40°C), and catalyst loading (1–5 mol%). Continuous flow reactors improve scalability by maintaining consistent mixing and heat transfer .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 167.25 for [M+H]⁺), while ¹H/¹³C NMR identifies substituent positions. For example, the methylbutyl group shows distinct splitting patterns (δ 0.90–1.92 ppm for alkyl protons) . Gas chromatography (GC) with flame ionization detection quantifies purity (>98%), and IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹) .

Q. How can researchers design bioactivity assays for this compound in neurological studies?

Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) due to structural similarity to neurotransmitter analogs. In vitro models (e.g., SH-SY5Y neuronal cells) assess cytotoxicity via MTT assays, while patch-clamp electrophysiology evaluates ion channel modulation .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR splitting patterns) arise, and how are they resolved?

Diastereotopic protons or dynamic equilibria (e.g., amine inversion) can cause unexpected splitting. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations distinguish between axial/equatorial conformers in the methylbutyl chain . HRMS isotopic patterns further validate molecular composition .

Q. What mechanistic insights explain yield inconsistencies in reductive amination reactions?

Competing pathways (e.g., over-reduction to secondary amines or aldol condensation byproducts) reduce yields. Kinetic studies (via in situ FTIR or LC-MS) identify intermediates. Optimizing hydrogen pressure (1–3 bar) and using selective catalysts (e.g., Pd/NiO vs. Raney Ni) suppress side reactions .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculates transition-state energies for reactions like alkylation or cycloaddition. For example, Fukui indices predict nucleophilic sites on the amine group, while molecular dynamics simulations model solvent effects on reaction trajectories .

Q. What advanced techniques enable enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) induce stereocontrol. Analyze enantiomeric excess via chiral GC or HPLC with β-cyclodextrin columns .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations in assay conditions (e.g., cell line viability, buffer pH) or compound purity (e.g., residual solvents) alter results. Validate activity with orthogonal assays (e.g., calcium imaging for receptor activation alongside Western blotting for downstream protein expression) .

Q. Why do synthetic yields drop when scaling from milligram to gram quantities?

Heat/mass transfer limitations in batch reactors reduce efficiency. Switch to flow chemistry for improved mixing and temperature control. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, dissolved O₂) to maintain optimal conditions .

Methodological Resources Table

TechniqueApplication ExampleKey Reference
HRMSMolecular weight confirmation
2D NMRDiastereomer resolution
Continuous flow reactorsScalable synthesis
DFT calculationsReactivity prediction
Chiral HPLCEnantiomeric excess determination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.